molecular formula C7H16ClNO B8215377 (4S)-4-methylazepan-4-ol;hydrochloride

(4S)-4-methylazepan-4-ol;hydrochloride

Cat. No.: B8215377
M. Wt: 165.66 g/mol
InChI Key: WXKBXRNNRPFFKO-FJXQXJEOSA-N
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Description

(4S)-4-methylazepan-4-ol hydrochloride is a chiral azepane derivative characterized by a seven-membered nitrogen-containing ring (azepane) with a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position, along with a hydrochloride counterion. Its molecular formula is C₇H₁₆ClNO, and it has a molecular weight of 165.66 g/mol . Key identifiers include:

  • CAS Number: 91774-53-7
  • SMILES: CC1(CCCNCC1)O.Cl
  • InChIKey: NUSFCKJOSCESDP-UHFFFAOYSA-N .

Market analyses indicate steady production growth for this compound, driven by its applications in pharmaceutical intermediates and fine chemical synthesis .

Properties

IUPAC Name

(4S)-4-methylazepan-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9)3-2-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBXRNNRPFFKO-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCNCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(4S)-4-methylazepan-4-ol hydrochloride 91774-53-7 C₇H₁₆ClNO 165.66 Hydroxyl and methyl at position 4; (4S) configuration
4-Fluoro-4-methylazepane hydrochloride 1951441-64-7 C₇H₁₅ClFN 167.65 Fluorine and methyl at position 4
3-Methylazepan-4-one hydrochloride 56515-23-2 C₇H₁₄ClNO 163.65 Ketone at position 4; methyl at position 3

Structural and Functional Differences

Functional Groups: The hydroxyl group in (4S)-4-methylazepan-4-ol hydrochloride enhances hydrogen-bonding capacity, increasing hydrophilicity compared to the fluoro (electronegative but non-hydrogen-bonding) and ketone (polar but lacking -OH) derivatives . The (4S)-stereochemistry in the target compound may influence chiral recognition in biological systems, whereas the 4-fluoro and 3-methyl-ketone analogs lack such stereochemical complexity .

Physicochemical Properties :

  • Solubility : The hydroxyl group likely improves aqueous solubility relative to the fluorinated and ketone-containing analogs, which may exhibit lower polarity .
  • Stability : The ketone group in 3-methylazepan-4-one hydrochloride could render it more reactive toward nucleophiles, whereas the fluorine substituent in 4-fluoro-4-methylazepane hydrochloride may enhance metabolic stability .

Applications :

  • The target compound’s hydroxyl group makes it a candidate for drug formulations requiring solubility, while the fluoro analog may serve in applications prioritizing lipophilicity and stability (e.g., CNS-targeting drugs) .
  • The ketone derivative is likely used as a synthetic intermediate for further functionalization (e.g., reduction to secondary alcohols) .

Research and Market Insights

  • Production Trends: (4S)-4-methylazepan-4-ol hydrochloride has established global production capacity, with forecasts predicting a compound annual growth rate (CAGR) of ~5% from 2025–2030 .

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